(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an allyl group, a methoxyphenyl group, and a bromoaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Ylidene Moiety: The ylidene moiety can be formed by the condensation of the thiazole derivative with an appropriate aldehyde or ketone.
Introduction of the Bromoaniline Moiety: The final step involves the coupling of the intermediate with 4-bromoaniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the bromoaniline moiety, potentially leading to the formation of reduced thiazole derivatives or debrominated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromoaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced thiazole derivatives or debrominated products.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for screening against various biological targets.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a lead compound in drug discovery. Its interactions with biological macromolecules can be studied to identify potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and pigments. Its unique structural properties may also make it suitable for use in electronic materials and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other macromolecules, leading to modulation of biological pathways. The thiazole ring and the bromoaniline moiety can play crucial roles in binding to target sites, while the allyl and methoxyphenyl groups can influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-4-bromoaniline: Similar structure but lacks the methoxy group.
(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-chloroaniline: Similar structure but has a chloro group instead of a bromo group.
(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-fluoroaniline: Similar structure but has a fluoro group instead of a bromo group.
Uniqueness
(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-4-bromoaniline is unique due to the combination of its structural features, including the thiazole ring, allyl group, methoxyphenyl group, and bromoaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-3-12-22-18(14-4-10-17(23-2)11-5-14)13-24-19(22)21-16-8-6-15(20)7-9-16/h3-11,13H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQNNFKNZUFTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Br)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.